molecular formula C9H6FNO2 B8627345 4-Fluoro-3-formyl-2-methoxybenzonitrile

4-Fluoro-3-formyl-2-methoxybenzonitrile

Cat. No. B8627345
M. Wt: 179.15 g/mol
InChI Key: JNJZQSBRRVYBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-formyl-2-methoxybenzonitrile is a useful research compound. Its molecular formula is C9H6FNO2 and its molecular weight is 179.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-formyl-2-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-formyl-2-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Fluoro-3-formyl-2-methoxybenzonitrile

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

4-fluoro-3-formyl-2-methoxybenzonitrile

InChI

InChI=1S/C9H6FNO2/c1-13-9-6(4-11)2-3-8(10)7(9)5-12/h2-3,5H,1H3

InChI Key

JNJZQSBRRVYBMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C=O)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere and at −78° C., to a solution of 10.7 g of N,N-diisopropylamine in 150 mL of tetrahydrofuran was added 40 mL of 2.66 M n-butyllithium in n-hexane, stirred at this temperature for 1 hour and 15 minutes, and added dropwise with a solution of 14.5 g of 4-fluoro-2-methoxybenzonitrile obtained by Production example 95 in 50 mL of tetrahydrofuran. After stirring at this temperature for 2 hours, 11.94 g of N-formylpiperidine was added. After stirring at this temperature for 40 minutes, the solution was added with 20 mL of acetic acid at this temperature, added with water at room temperature, and extracted three times with diethyl ether. The organic layer was washed successively with 0.2N hydrochloric acid, water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the crude product was purified and separated by silica gel column chromatography, to afford 6.4 g of the title compound 6.4 g as pale yellow crystals.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
11.94 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

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